Cas no 14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-)
14918-35-5 structure
Product Name:D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
Numero CAS:14918-35-5
MF:C20H37N3O13
MW:527.520087003708
CID:142841
PubChem ID:502206
Update Time:2025-04-19
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Stretamine, 5-O-(2,3-O-[6-(1-amino-2-hydroxyethyl)tetrahydro-3,4,5-trihydroxy-2H-pyran-2-ylidene)-.β.-D-talopyranosyl]-2-deoxy-N(sup3)methyl-
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-{[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
- 2-3)-O-b-D-talopyranosyl-(1®
- Destonmycin A
- DestoMycin
- Destonate 20
- destomycin A
- 2-3)-O-b-D-talopyranosyl-(1®D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®5-O-[2-O,3-O-(6-Amino-1,6-dideoxy-L-glycero-D-galacto-heptopyranos-1-ylidene)-β-D-talopyranosyl]-2-deoxy-N1-methyl-D-streptamine
- 5)-2-deoxy-N1-methyl-
- D-STREPTAMINE, O-6-AMINO-6-DEOXY-L-GLYCERO-D-GALACTO-HEPTOPYRANOSYLIDENE-(1->2-3)-O-.BETA.-D-TALOPYRANOSYL-(1->5)-2-DEOXY-N1-METHYL-
- DESTOMYCIN A [MI]
- DES-TONATE
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N(sup 1)-methyl-
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N1-methyl-
- 5-(O-(2,3-O-(6-Amino-6-desoxyheptopyranosyliden)-beta-D-talopyranosyl)-2-desoxy-N6-methyl-D-streptamin
- 14918-35-5
- Q27286613
- UNII-PL7443WI4A
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexoxy]-6'-[(1S)-1-amino-2-hydroxy-ethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-tetrahydropyran]-3',4',5',7-tetrol
- 5-O-(2,3-O-(6-(1-AMINO-2-HYDROXYETHYL)TETRAHYDRO-3,4,5-TRIHYDROXY-2H-PYRAN-2-YLIDENE)-.BETA.-D-TALOPYRANOSYL)-2-DEOXY-N3-METHYL-D-STREPTAMINE
- C01688
- PL7443WI4A
- DTXSID201016602
- NSC 96877
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1.fwdarw.2-3)-O-.beta.-D-talopyranosyl-(1.fwdarw.5)-2-deoxy-N1-methyl-
- AC1L9W0F
- NSC-96877
- Destomysin
- NSC96877
- 2,3-O-(6-(1-Amino-2-hydroxyethyl)-3,4,5-trihydroxytetrahydropyran-2-yliden)-(3-amino-5-methylamino-3,4,5-tridesoxy-mesoinosit-1-yl)-beta-D-talopyranosid
- destomycin-a
- Hygromycin B
- hygromycin_b
- Hydromycin B
- D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
-
- Inchi: 1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1
- Chiave InChI: GRRNUXAQVGOGFE-BXBXHBBISA-N
- Sorrisi: O1C2(C([C@H]([C@H]([C@@H]([C@H](CO)N)O2)O)O)O)O[C@H]2[C@H]([C@@H](CO)O[C@H]([C@@H]12)O[C@H]1[C@@H]([C@H](C[C@H]([C@@H]1O)NC)N)O)O
Proprietà calcolate
- Massa esatta: 527.232638
- Massa monoisotopica: 527.232638
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 36
- Conta legami ruotabili: 6
- Complessità: 756
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 16
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 272
- XLogP3: -6.6
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Densità: 1.4252 (rough estimate)
- Punto di fusione: 180-190° (dec)
- Punto di ebollizione: 608.13°C (rough estimate)
- Punto di infiammabilità: 496.7°C
- Indice di rifrazione: 1.6300 (estimate)
- PSA: 272.06000
- LogP: -5.47910
- Rotazione specifica: D22 +7° (c = 2)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Informazioni sulla sicurezza
- Tossicità:LD50 in mice (after 2-week observation) (mg/kg): 5-10 i.v.; 50-100 orally (Kondo, 1965)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YD6215-100mg |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- |
14918-35-5 | 100mg | 100mg |
¥5680 | 2025-03-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-10mg |
Destomycin A |
14918-35-5 | 10mg |
询价 | 2025-03-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-50mg |
Destomycin A |
14918-35-5 | 50mg |
询价 | 2025-03-06 |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Letteratura correlata
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-) Prodotti correlati
- 31282-04-9(Hygromycin B)
- 37321-09-8(APRAMYCIN)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso